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Compound of Interest

3-Hydroxy-1-methylpyridazin-
6(1H)-one

Cat. No. B189610

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for the compound 3-
Hydroxy-1-methylpyridazin-6(1H)-one (CAS No. 5436-01-1). Despite a comprehensive
search of publicly accessible scientific databases and literature, detailed experimental
spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) spectra—for this specific compound remains largely unavailable.

This document serves to summarize the currently accessible information and provide general
guidance on the expected spectroscopic characteristics and the methodologies that would be
employed for a full spectral analysis. The content is structured to aid researchers in
understanding the data landscape for this compound and to provide a framework for its
experimental characterization.
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IUPAC Name 3-Hydroxy-1-methylpyridazin-6(1H)-one

1-Methyl-3,6-pyridazinedione, N-Methylmaleic
Synonyms

hydrazide
CAS Number 5436-01-1
Molecular Formula CsHsN20:2
Molecular Weight 126.11 g/mol
= .0
Structure o \ Moy

Spectroscopic Data Summary

A thorough search did not yield specific, experimentally-derived NMR or IR spectra for 3-
Hydroxy-1-methylpyridazin-6(1H)-one. However, predicted mass spectrometry data is
available and can serve as a preliminary guide for experimental analysis.

Table 1: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]* 127.0502
[M+Na]* 149.0322
[M-H]~ 125.0356

Note: This data is based on computational predictions and awaits experimental verification.
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Experimental Protocols for Spectroscopic Analysis

While specific protocols for 3-Hydroxy-1-methylpyridazin-6(1H)-one are not published,
standard methodologies for the analysis of related pyridazinone derivatives can be applied.[1]
These general procedures are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ H NMR: The sample would be dissolved in a deuterated solvent (e.g., DMSO-ds, CDCls, or
D20). The spectrum would be expected to show signals corresponding to the methyl protons
and the two vinyl protons on the pyridazinone ring. Chemical shifts () would be reported in
parts per million (ppm) relative to a standard (e.g., TMS).

e 13C NMR: A 13C NMR spectrum would provide information on the carbon framework of the
molecule. Signals for the methyl carbon, the two vinyl carbons, and the two carbonyl carbons
would be anticipated.

2. Infrared (IR) Spectroscopy

An IR spectrum, typically obtained using an FTIR spectrometer with the sample prepared as a
KBr pellet or a thin film, would be expected to show characteristic absorption bands for the
following functional groups:

O-H stretching (broad band, ~3400-3200 cm™1)

C-H stretching (for methyl and vinyl groups, ~3100-2850 cm~1)

C=0 stretching (strong bands for the two carbonyl groups, ~1700-1650 cm~1)

C=C stretching (~1600 cm™1)

w

. Mass Spectrometry (MS)

Mass spectral analysis, likely using Electrospray lonization (ESI), would be employed to
determine the molecular weight and fragmentation pattern of the molecule. High-resolution
mass spectrometry (HRMS) would provide the exact mass, confirming the elemental
composition.
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Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for obtaining the spectroscopic data
discussed.
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Caption: General workflow for NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Studies of Novel Pyridazinone Derivatives [mdpi.com]

 To cite this document: BenchChem. [Spectroscopic Data of 3-Hydroxy-1-methylpyridazin-
6(1H)-one: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189610#spectroscopic-data-nmr-ir-ms-of-3-hydroxy-
1-methylpyridazin-6-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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